N-(3-Fluoranthenyl)maleimide

Descripción

BenchChem offers high-quality N-(3-Fluoranthenyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Fluoranthenyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

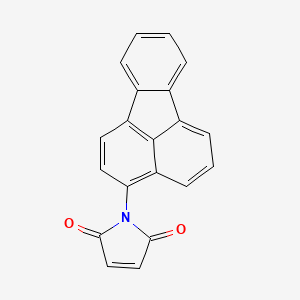

IUPAC Name |

1-fluoranthen-3-ylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUISHUGHCOJZCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069397 |

Source

|

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60354-76-9 |

Source

|

| Record name | 1-(3-Fluoranthenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60354-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoranthyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060354769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(fluoranthen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-Fluoranthenyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Fluoranthenyl)maleimide is a fluorescent chemical compound utilized primarily as a probe for the detection and quantification of thiols. Its fluoranthenyl group provides the fluorophoric properties, while the maleimide moiety allows for covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins. This makes it a valuable tool in proteomics, drug development, and various biochemical assays for studying protein structure and function. N-(3-Fluoranthenyl)maleimide is particularly useful for investigating the time-dependent processes of biopolymers due to its fluorescent lifetime.[1]

Core Properties

The fundamental physicochemical and fluorescent properties of N-(3-Fluoranthenyl)maleimide are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₁NO₂ | [1] |

| Molecular Weight | 297.31 g/mol | [1] |

| CAS Number | 60354-76-9 | |

| Appearance | Solid | [2] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and DMF | [3][4] |

| Fluorescence Excitation (max) | 370 nm | [1] |

| Fluorescence Lifetime | 20 nsec | [1] |

Synthesis and Characterization

The synthesis of N-(3-Fluoranthenyl)maleimide follows a general two-step procedure for N-substituted maleimides.

Experimental Protocol: Synthesis

-

Formation of Maleamic Acid: 3-Aminofluoranthene is reacted with maleic anhydride in a suitable solvent, such as ethyl acetate or acetone, at room temperature. The dropwise addition of the amine solution to the maleic anhydride solution with stirring leads to the formation of the N-(3-Fluoranthenyl)maleamic acid intermediate.

-

Cyclization to Maleimide: The resulting maleamic acid is then dehydrated to form the maleimide. This is typically achieved by heating the intermediate in the presence of acetic anhydride and a catalyst like sodium acetate. The reaction mixture is then cooled and poured into ice water to precipitate the crude N-(3-Fluoranthenyl)maleimide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the final, pure compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic singlet of the maleimide protons is typically observed around 6.7-6.9 ppm in ¹H NMR.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl groups of the imide ring.

Applications in Thiol Detection and Labeling

N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond. This reaction can be monitored by the increase in fluorescence intensity.

Signaling Pathway of Thiol Labeling

Caption: Reaction of N-(3-Fluoranthenyl)maleimide with a protein's thiol group.

Experimental Protocol: Protein Labeling

The following is a general protocol for labeling proteins with maleimide-based fluorescent dyes.

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, Tris).[4] The protein solution should be degassed to minimize oxidation of the thiol groups.

-

Reduction of Disulfide Bonds (Optional): If the cysteine residues are involved in disulfide bonds, they will not react with the maleimide. In such cases, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added to the protein solution and incubated for approximately 30 minutes at room temperature to reduce the disulfide bonds.[5]

-

Dye Preparation: Prepare a stock solution of N-(3-Fluoranthenyl)maleimide in an anhydrous organic solvent such as DMSO or DMF.[3][4][5]

-

Labeling Reaction: Add the dye stock solution to the protein solution with gentle stirring. A molar excess of the dye (typically 10-20 fold) is used to ensure efficient labeling.[5] The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

-

Purification of the Conjugate: The unreacted dye is removed from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[3][5]

Experimental Workflow for Protein Labeling

Caption: Workflow for fluorescently labeling proteins with N-(3-Fluoranthenyl)maleimide.

References

An In-depth Technical Guide to the Synthesis of N-(3-Fluoranthenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of N-(3-Fluoranthenyl)maleimide, a valuable fluorescent probe utilized in the study of biopolymers. This document outlines the chemical properties, a robust synthesis protocol, and comprehensive characterization data for this compound.

Compound Overview

N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe with the chemical formula C₂₀H₁₁NO₂ and a molecular weight of 297.31 g/mol .[1][2] Its utility stems from the maleimide group, which selectively reacts with thiol (sulfhydryl) groups found in cysteine residues of proteins and other biomolecules. The fluoranthenyl moiety acts as a fluorophore, exhibiting a maximum excitation wavelength of 370 nm and a fluorescence lifetime of 20 nanoseconds, making it a suitable tool for studying time-dependent processes in biopolymers.[1]

Table 1: Physicochemical Properties of N-(3-Fluoranthenyl)maleimide

| Property | Value | Reference |

| CAS Number | 60354-76-9 | [1][2] |

| Molecular Formula | C₂₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 297.31 g/mol | [1][2] |

| Appearance | Yellow solid (predicted) | |

| Excitation Max (λex) | 370 nm | [1] |

| Fluorescence Lifetime (τ) | 20 ns | [1] |

Synthesis of N-(3-Fluoranthenyl)maleimide

The synthesis of N-(3-Fluoranthenyl)maleimide is typically achieved through a two-step process involving the initial formation of an amic acid intermediate, followed by a cyclodehydration reaction to yield the final maleimide product. An efficient and modern approach utilizes hexamethyldisilazane (HMDS) and a Lewis acid catalyst for the cyclization step.

Reaction Pathway

The overall synthesis pathway involves the reaction of 3-aminofluoranthene with maleic anhydride to form N-(3-Fluoranthenyl)maleamic acid, which is then cyclized to N-(3-Fluoranthenyl)maleimide.

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-arylmaleimides.

Step 1: Synthesis of N-(3-Fluoranthenyl)maleamic Acid

-

In a round-bottom flask, dissolve 3-aminofluoranthene (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, tetrahydrofuran, or benzene) under an inert atmosphere (e.g., nitrogen or argon).

-

Add maleic anhydride (1.0 to 1.1 eq) portion-wise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the N-(3-Fluoranthenyl)maleamic acid intermediate often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether), and dried under vacuum.

Step 2: Synthesis of N-(3-Fluoranthenyl)maleimide

-

To a suspension of N-(3-Fluoranthenyl)maleamic acid (1.0 eq) in an anhydrous solvent (e.g., benzene or toluene) in a round-bottom flask equipped with a reflux condenser, add hexamethyldisilazane (HMDS) (1.5 eq).

-

To this mixture, add a catalytic amount of a Lewis acid, such as zinc bromide (ZnBr₂) (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain reflux for 1.5-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a dilute acid solution (e.g., 1 M HCl).

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-(3-Fluoranthenyl)maleimide.

Experimental Workflow

Characterization Data

The following tables summarize the expected and reported characterization data for N-(3-Fluoranthenyl)maleimide.

Table 2: Reaction and Physical Data

| Parameter | Value |

| Yield | 86% (reported for a similar synthesis) |

| Melting Point | Not reported |

| Purification | Column chromatography on silica gel |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals for the fluoranthene aromatic protons and the two vinyl protons of the maleimide ring (as a singlet). |

| ¹³C NMR | Expected signals for the carbonyl carbons of the maleimide, the vinyl carbons of the maleimide, and the aromatic carbons of the fluoranthene moiety. |

| IR (Infrared) | Characteristic peaks for C=O stretching of the imide (around 1700-1720 cm⁻¹), C=C stretching of the maleimide, and aromatic C-H and C=C stretching. |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 297.31. |

Applications in Research and Drug Development

N-(3-Fluoranthenyl)maleimide's primary application lies in its ability to act as a fluorescent label for proteins and other biomolecules containing free thiol groups. This has several implications in research and drug development:

-

Protein Structure and Dynamics: By attaching the fluorophore to a specific cysteine residue, changes in the local environment of that residue, often associated with protein conformational changes, can be monitored through changes in fluorescence.

-

Protein-Protein Interactions: Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), can be employed to study the association and dissociation of proteins.

-

Drug-Target Engagement: The binding of a drug to its target protein can induce conformational changes that can be detected by a strategically placed fluoranthenylmaleimide probe.

-

High-Throughput Screening: Fluorescently labeled proteins are commonly used in high-throughput screening assays to identify molecules that modulate protein function.

The synthesis and application of N-(3-Fluoranthenyl)maleimide provide a powerful tool for researchers and professionals in the fields of biochemistry, molecular biology, and drug discovery. The robust synthesis protocol and well-defined fluorescent properties of this compound make it a valuable reagent for a wide range of biological investigations.

References

N-(3-Fluoranthenyl)maleimide: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Fluoranthenyl)maleimide is a fluorescent probe that has garnered attention within the scientific community for its utility in labeling and studying biomolecules. Its maleimide group provides a reactive moiety for covalent attachment to thiol groups, commonly found in cysteine residues of proteins. The fluoranthene component imparts the molecule with its characteristic fluorescence, allowing for sensitive detection and analysis. This technical guide provides an in-depth overview of the spectral properties of N-(3-Fluoranthenyl)maleimide, detailed experimental protocols for its use, and a summary of its core characteristics.

Core Spectral and Physical Properties

N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe with a notable fluorescence lifetime. While exact figures for its emission maximum, molar extinction coefficient, and quantum yield are not widely documented in publicly available literature, its key spectral characteristics are summarized below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 370 nm | [1][2] |

| Fluorescence Lifetime (τ) | 20 nsec | [1][2] |

| Molecular Formula | C₂₀H₁₁NO₂ | [2] |

| Molecular Weight | 297.31 g/mol | [2] |

| CAS Number | 60354-76-9 | [2] |

Note: The emission wavelength, molar extinction coefficient (ε), and fluorescence quantum yield (Φ) for N-(3-Fluoranthenyl)maleimide are not consistently reported in readily accessible sources. These properties are often dependent on the solvent environment and whether the maleimide has reacted with a thiol.

Experimental Protocols

Synthesis of N-(3-Fluoranthenyl)maleimide

A general and adaptable method for the synthesis of N-substituted maleimides involves the reaction of maleic anhydride with the corresponding primary amine, in this case, 3-aminofluoranthene. The reaction typically proceeds in two steps:

-

Formation of the Maleamic Acid Intermediate: 3-Aminofluoranthene is reacted with maleic anhydride in a suitable solvent, such as acetic acid or tetrahydrofuran (THF), at room temperature. This reaction forms the N-(3-Fluoranthenyl)maleamic acid intermediate.

-

Cyclization to the Maleimide: The maleamic acid is then cyclized to the corresponding maleimide. This is often achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate, or by using reagents like zinc bromide and hexamethyldisilazane (HMDS) in acetonitrile.

The final product is typically purified by recrystallization or column chromatography.

General Protocol for Protein Labeling with N-(3-Fluoranthenyl)maleimide

This protocol outlines the basic steps for conjugating N-(3-Fluoranthenyl)maleimide to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest with free thiol groups

-

N-(3-Fluoranthenyl)maleimide

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 6.5-7.5 (e.g., Tris, HEPES). The buffer should be free of thiol-containing reagents.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds.

-

Purification column (e.g., size-exclusion chromatography) or dialysis equipment.

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide probe.

-

Prepare the N-(3-Fluoranthenyl)maleimide Stock Solution: Immediately before use, dissolve N-(3-Fluoranthenyl)maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the N-(3-Fluoranthenyl)maleimide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted probe from the labeled protein using size-exclusion chromatography, dialysis, or a suitable spin column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluoranthene moiety (at its absorbance maximum, which is expected to be near its excitation maximum of 370 nm).

Measurement of Spectral Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Absorption Spectrum:

-

Prepare a dilute solution of N-(3-Fluoranthenyl)maleimide or its thiol adduct in a suitable solvent (e.g., ethanol, DMSO).

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 250-450 nm) to determine the maximum absorption wavelength (λmax).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

-

Fluorescence Spectra:

-

Using the same solution, place the cuvette in a fluorometer.

-

Set the excitation wavelength to the determined λmax (or 370 nm).

-

Scan the emission wavelengths to obtain the fluorescence emission spectrum and determine the maximum emission wavelength (λem).

-

To obtain the excitation spectrum, set the emission detector to the determined λem and scan the excitation wavelengths.

-

-

Fluorescence Quantum Yield (Φ):

-

The quantum yield is typically determined by a relative method, comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

The absorbance of both the sample and the standard at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and application of N-(3-Fluoranthenyl)maleimide.

Synthesis workflow for N-(3-Fluoranthenyl)maleimide.

General workflow for labeling proteins with N-(3-Fluoranthenyl)maleimide.

Applications in Research and Drug Development

N-(3-Fluoranthenyl)maleimide's ability to specifically label cysteine residues makes it a valuable tool in various research and drug development applications:

-

Protein Structure and Function Studies: By attaching a fluorescent probe to a specific cysteine residue, researchers can monitor conformational changes, protein-protein interactions, and protein folding/unfolding dynamics through techniques like fluorescence resonance energy transfer (FRET) and fluorescence polarization/anisotropy. The long fluorescence lifetime of the fluoranthene moiety is particularly advantageous for studying slower rotational motions of macromolecules.

-

Drug Discovery and Screening: In the context of drug development, this probe can be used to label cysteine-containing target proteins to study drug-protein interactions. Changes in the fluorescence signal upon binding of a potential drug candidate can be used to screen for and characterize new therapeutic agents.

-

Development of Antibody-Drug Conjugates (ADCs): The maleimide functionality is widely used for the site-specific conjugation of cytotoxic drugs to antibodies to create ADCs. While N-(3-Fluoranthenyl)maleimide itself is a fluorescent probe, the principles of its conjugation chemistry are directly applicable to the development of these targeted cancer therapies.

-

Thiol Quantification: The reaction between the maleimide and a thiol group can lead to changes in the fluorescence properties of the fluoranthene moiety, which can be exploited for the quantification of free thiols in biological samples.

Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of N-(3-Fluoranthenyl)maleimide as a Probe for Protein Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe that serves as a valuable tool for investigating protein structure and dynamics. Its mechanism of action is centered on its ability to form a stable covalent bond with free sulfhydryl groups of cysteine residues in proteins. This specific labeling allows for the introduction of a fluorophore with a relatively long fluorescence lifetime, making it particularly well-suited for studying macromolecular dynamics through techniques such as fluorescence polarization/anisotropy. This guide provides a detailed overview of the core mechanism of FAM, its application in studying protein conformational changes, and the experimental protocols for its use.

Core Mechanism of Action: Thiol-Reactive Labeling

The primary mechanism of action of N-(3-Fluoranthenyl)maleimide is a Michael addition reaction between the maleimide group of FAM and the thiol group of a cysteine residue. This reaction results in the formation of a stable thioether bond, covalently attaching the fluoranthene fluorophore to the protein of interest.

The reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5), minimizing non-specific reactions with other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine. This specificity allows for targeted labeling of cysteine residues, which can be naturally occurring or introduced at specific sites through site-directed mutagenesis.

Once covalently attached, the fluoranthene moiety of FAM acts as a reporter group. Its fluorescence properties, particularly its long fluorescence lifetime of approximately 20 nanoseconds, are sensitive to the local environment and the rotational mobility of the labeled protein domain.[1]

Diagram of the Labeling Reaction

Caption: Covalent labeling of a protein with FAM via Michael addition.

Application in Elucidating Protein Dynamics: A Case Study of Fibronectin

A key application of FAM is in the study of protein conformational changes and intermolecular interactions using fluorescence depolarization (also known as fluorescence polarization or anisotropy). This technique measures the extent of rotation of a fluorescently labeled molecule during the excited state lifetime of the fluorophore. Changes in the size and shape of a protein, or its interaction with other molecules, will alter its rotational diffusion and thus be reflected in a change in fluorescence polarization.

A seminal study by Miyamoto et al. (1988) utilized FAM to investigate the interaction between the cell-binding domain and the extracellular matrix-binding domains of fibronectin.[1] Fibronectin is a large glycoprotein involved in cell adhesion, migration, and differentiation, and its function is dependent on its conformation.

In this study, FAM was specifically attached to a free sulfhydryl group within the cell-binding domain of fibronectin. The researchers then measured the fluorescence polarization of the FAM-labeled fibronectin in the presence and absence of molecules that bind to other domains of fibronectin, such as heparin and gelatin.

The key finding was that the addition of heparin or gelatin caused a slight decrease in the fluorescence polarization of FAM.[1] This indicated that the binding of these molecules to their respective domains induced a conformational change in the fibronectin molecule, leading to a slight increase in the rotational mobility of the cell-binding domain where FAM was located.[1] This study provided evidence for long-range intramolecular communication between different domains of fibronectin.

Signaling Pathway of Conformational Change Detection

Caption: Detection of ligand-induced conformational changes in fibronectin using FAM.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of N-(3-Fluoranthenyl)maleimide and its application in studying fibronectin dynamics as reported by Miyamoto et al. (1988).[1]

| Parameter | Value | Description |

| Fluorophore | N-(3-Fluoranthenyl)maleimide (FAM) | Thiol-reactive fluorescent probe. |

| Fluorescence Lifetime (τ) | 20 ns | The average time the fluorophore remains in the excited state. |

| Excitation Wavelength (λex) | ~340 nm | The wavelength of light used to excite the fluorophore. |

| Emission Wavelength (λem) | ~465 nm | The wavelength of light emitted by the fluorophore. |

| Analyte | Fibronectin | A glycoprotein involved in cell adhesion. |

| Labeling Site | Free sulfhydryl group in the cell-binding domain | Specific covalent attachment of FAM to the protein. |

| Observation | Decrease in fluorescence polarization | Observed upon addition of heparin or gelatin to FAM-labeled fibronectin. |

| Interpretation | Increased rotational mobility of the cell-binding domain | Indicative of a ligand-induced conformational change in fibronectin. |

Experimental Protocols

Labeling of Fibronectin with N-(3-Fluoranthenyl)maleimide

This protocol is based on the methodology described by Miyamoto et al. (1988) and general protein labeling procedures.[1]

Materials:

-

Fibronectin solution (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)

-

N-(3-Fluoranthenyl)maleimide (FAM) stock solution (e.g., 10 mM in a water-miscible organic solvent like DMSO or DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS

Procedure:

-

Protein Preparation: Dissolve fibronectin in PBS, pH 7.4, to a final concentration of approximately 1 mg/mL. If disulfide bonds need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature. Note: If a reducing agent is used, it must be removed prior to the addition of FAM, for example, by dialysis or using a desalting column.

-

Labeling Reaction: While gently stirring the fibronectin solution, add a 10- to 20-fold molar excess of the FAM stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Dye: Separate the FAM-labeled fibronectin from the unreacted FAM by passing the reaction mixture through a gel filtration column. The first colored fraction to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at the absorbance maximum of the fluorophore (~340 nm) and the protein (280 nm).

Fluorescence Depolarization Measurement

Instrumentation:

-

A spectrofluorometer equipped with polarizers in both the excitation and emission light paths.

Procedure:

-

Sample Preparation: Prepare solutions of FAM-labeled fibronectin in PBS, pH 7.4, at a concentration that gives a suitable fluorescence signal (typically in the nanomolar to low micromolar range).

-

Instrument Setup: Set the excitation wavelength to ~340 nm and the emission wavelength to ~465 nm.

-

Measurement of Polarized Intensities: Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. A correction factor (G-factor) should be determined to account for any bias in the detection system towards horizontally or vertically polarized light. The G-factor is calculated as the ratio of the intensities when the excitation polarizer is horizontal (IHV / IHH).

-

Calculation of Anisotropy (r): The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Titration Experiment: To observe the effect of ligand binding, incrementally add small aliquots of a concentrated stock solution of the ligand (e.g., heparin or gelatin) to the cuvette containing the FAM-labeled fibronectin. After each addition, allow the system to equilibrate and then measure the fluorescence anisotropy.

Experimental Workflow for Fluorescence Depolarization

Caption: Workflow for studying protein-ligand interactions using FAM and fluorescence depolarization.

Conclusion

N-(3-Fluoranthenyl)maleimide is a powerful tool for the site-specific fluorescent labeling of proteins. Its core mechanism of action, the covalent modification of cysteine residues, allows for the introduction of a fluorescent probe with a long lifetime. This property is particularly advantageous for studying changes in protein conformation and intermolecular interactions through fluorescence depolarization. The case study of fibronectin demonstrates how FAM can be employed to reveal subtle, long-range conformational changes within a large, multi-domain protein, providing valuable insights into its structure-function relationship. The detailed protocols provided in this guide offer a starting point for researchers wishing to utilize FAM in their own investigations of protein dynamics.

References

Core Properties of N-(3-Fluoranthenyl)maleimide

An In-depth Technical Guide to N-(3-Fluoranthenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-(3-Fluoranthenyl)maleimide, a fluorescent probe primarily utilized for the labeling of thiol groups in proteins and other biomolecules. Detailed experimental protocols for its use in bioconjugation are outlined, accompanied by a visual workflow diagram to facilitate experimental design.

N-(3-Fluoranthenyl)maleimide is a valuable tool in biochemical and biophysical research. Its fluoranthene moiety confers fluorescent properties, while the maleimide group provides a reactive handle for covalent attachment to sulfhydryl groups, most notably those of cysteine residues in proteins.

Physicochemical and Spectroscopic Data

The key quantitative parameters of N-(3-Fluoranthenyl)maleimide are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 297.31 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₁NO₂ | [1][2][3] |

| Maximum Excitation | 370 nm | [1][2] |

| Fluorescence Lifetime | 20 nsec | [1][2] |

| CAS Number | 60354-76-9 | [2] |

Experimental Protocol: Fluorescent Labeling of Proteins with N-(3-Fluoranthenyl)maleimide

This protocol details the steps for the covalent labeling of cysteine residues in a protein of interest using N-(3-Fluoranthenyl)maleimide. The maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.

Materials

-

Protein of interest containing at least one cysteine residue

-

N-(3-Fluoranthenyl)maleimide

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

(Optional) Disulfide reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., gel filtration or dialysis cassette) for removal of excess dye

Procedure

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols for labeling, add a 10-100 molar excess of TCEP. Incubate the solution for 20-30 minutes at room temperature. Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis prior to the addition of the maleimide reagent.

-

-

N-(3-Fluoranthenyl)maleimide Stock Solution Preparation:

-

Allow the vial of N-(3-Fluoranthenyl)maleimide to equilibrate to room temperature.

-

Prepare a stock solution of the dye in anhydrous DMF or DMSO. A typical concentration is 10 mM. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use.

-

-

Labeling Reaction:

-

While gently stirring or vortexing the protein solution, add the N-(3-Fluoranthenyl)maleimide stock solution. A 10-20 fold molar excess of the dye over the protein is recommended.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

-

-

Purification of the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted N-(3-Fluoranthenyl)maleimide using a gel filtration column, dialysis, or other suitable chromatographic techniques.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its maximum absorbance wavelength. The molar extinction coefficient of N-(3-Fluoranthenyl)maleimide is required for this calculation.

-

-

Storage:

-

Store the labeled protein under appropriate conditions to maintain its stability, typically at 4°C or frozen at -20°C or -80°C.

-

Experimental Workflow

The following diagram illustrates the general workflow for the fluorescent labeling of a protein with N-(3-Fluoranthenyl)maleimide.

Caption: Workflow for Protein Labeling.

Applications in Research and Drug Development

N-(3-Fluoranthenyl)maleimide serves as a powerful tool in various applications, including:

-

Protein Structure and Dynamics: By attaching the fluorescent probe to specific cysteine residues, changes in the local environment of the probe can be monitored through fluorescence spectroscopy, providing insights into protein conformation and dynamics.

-

Protein-Protein Interactions: Fluorescence resonance energy transfer (FRET) studies can be performed by co-labeling interacting proteins with suitable donor and acceptor fluorophores, one of which can be N-(3-Fluoranthenyl)maleimide.

-

Proteomics: In quantitative proteomics, maleimide-based fluorescent dyes are used for the differential labeling of cysteine-containing proteins in different samples, allowing for their relative quantification.[5]

-

High-Throughput Screening: The fluorescent signal from the labeled biomolecule can be used to develop assays for screening potential drug candidates that modulate the function or interaction of the target protein.

References

- 1. biotium.com [biotium.com]

- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-Fluoranthenyl)maleimide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Fluoranthenyl)maleimide (FAM) is a fluorescent probe renowned for its utility in the study of biomolecular dynamics. Its relatively long fluorescence lifetime and specific reactivity towards thiol groups have established it as a valuable tool in bioconjugation and fluorescence spectroscopy. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies associated with this important research compound.

Discovery and Early History

The earliest prominent mention of N-(3-Fluoranthenyl)maleimide in scientific literature appears in a 1988 study by Miyamoto and colleagues, published in Biochimica et Biophysica Acta[1]. This research focused on the interaction between the cell-binding and extracellular matrix-binding domains of fibronectin. The study employed FAM as one of three fluorescent probes to investigate these interactions through fluorescence depolarization. The selection of FAM, with its fluorescence lifetime of 20 nanoseconds, was crucial for probing the rotational dynamics of the labeled fibronectin domains[1]. While this paper stands as a key early application, a definitive publication detailing the original synthesis and characterization of N-(3-Fluoranthenyl)maleimide could not be located in the available literature. It is plausible that the synthesis was either carried out for the specific purpose of this study and detailed within the full experimental section of the paper, or described in a less accessible or indexed earlier publication.

Physicochemical and Spectroscopic Properties

N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent dye. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60354-76-9 | [2] |

| Molecular Formula | C₂₀H₁₁NO₂ | [2] |

| Molecular Weight | 297.31 g/mol | [2] |

| Maximum Excitation Wavelength (λex) | 370 nm | [2] |

| Fluorescence Lifetime (τ) | 20 ns | [2] |

Experimental Protocols

Synthesis of N-(3-Fluoranthenyl)maleimide

While the original synthesis publication remains elusive, a plausible and widely established method for the synthesis of N-aryl maleimides involves a two-step process starting from the corresponding amine and maleic anhydride. The following is a detailed, generalized protocol for the synthesis of N-(3-Fluoranthenyl)maleimide.

Step 1: Synthesis of N-(3-Fluoranthenyl)maleamic acid

-

In a flask, dissolve 1 equivalent of 3-aminofluoranthene in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

-

To this solution, add 1 equivalent of maleic anhydride.

-

Stir the reaction mixture at room temperature for several hours.

-

The product, N-(3-Fluoranthenyl)maleamic acid, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Dry the product under vacuum.

Step 2: Cyclization to N-(3-Fluoranthenyl)maleimide

-

Suspend the N-(3-Fluoranthenyl)maleamic acid in a solution of acetic anhydride containing a catalytic amount of sodium acetate.

-

Heat the mixture with stirring. The reaction temperature is typically in the range of 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the N-(3-Fluoranthenyl)maleimide product.

-

Collect the solid product by filtration, wash thoroughly with water, and then with a cold alcohol (e.g., ethanol or methanol).

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified N-(3-Fluoranthenyl)maleimide.

Labeling of Proteins with N-(3-Fluoranthenyl)maleimide (Based on Miyamoto et al., 1988)

This protocol describes the labeling of a protein with free sulfhydryl groups using N-(3-Fluoranthenyl)maleimide, as would have been performed in the fibronectin study.

-

Protein Preparation: Dissolve the protein to be labeled (e.g., fibronectin) in a suitable buffer at a pH range of 6.5-7.5. A common buffer is phosphate-buffered saline (PBS). The presence of a reducing agent like dithiothreitol (DTT) in the initial purification steps may be necessary to ensure free sulfhydryl groups, but it must be removed prior to labeling.

-

Dye Preparation: Prepare a stock solution of N-(3-Fluoranthenyl)maleimide in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the N-(3-Fluoranthenyl)maleimide stock solution to the protein solution. The reaction should be carried out in the dark to prevent photobleaching of the fluorescent probe.

-

Incubation: Gently mix the reaction mixture and incubate for 2 hours at room temperature or overnight at 4 °C.

-

Reaction Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to react with any excess N-(3-Fluoranthenyl)maleimide.

-

Purification: Remove the unreacted dye and the quenching agent from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The column should be equilibrated with the desired storage buffer for the protein.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This is typically done by measuring the absorbance of the protein at 280 nm and the absorbance of the fluoranthenyl moiety at its absorption maximum (~370 nm) and using the Beer-Lambert law.

Visualizations

Caption: Plausible synthesis pathway for N-(3-Fluoranthenyl)maleimide.

Caption: Experimental workflow for protein labeling with FAM.

References

introduction to maleimide chemistry for bioconjugation

An In-depth Technical Guide to Maleimide Chemistry for Bioconjugation

Introduction

The covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental process in biotechnology, diagnostics, and the development of therapeutics.[][2] Among the various chemical strategies available, the reaction between a maleimide and a thiol (sulfhydryl) group is a cornerstone of bioconjugation.[2] This prominence is due to its high selectivity, rapid reaction rates under mild, physiological conditions, and overall efficiency.[2][3] Maleimide chemistry is particularly vital in the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs), where precise and stable linkage of a cytotoxic payload to a targeting antibody is critical for efficacy and safety.[2][3][4]

This technical guide provides a comprehensive overview of the core principles of maleimide-thiol chemistry, detailing the reaction mechanism, critical parameters, potential side reactions, and strategies for enhancing conjugate stability. It further presents detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in the successful application of this powerful bioconjugation technique.

Core Chemistry: The Thiol-Maleimide Reaction

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[3][5] In this reaction, the nucleophilic thiol group, typically from the side chain of a cysteine residue in a protein, attacks one of the electron-deficient carbons of the carbon-carbon double bond within the maleimide ring.[][3] This process results in the formation of a stable, covalent succinimidyl thioether bond.[5] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues).[2][3]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Key Parameters Influencing the Reaction

The success of a maleimide conjugation reaction is highly dependent on careful control of several experimental parameters.

-

pH : This is the most critical factor. The optimal pH range is 6.5-7.5.[3] In this range, the thiol group (-SH) is sufficiently deprotonated to its thiolate form (-S⁻), making it nucleophilic enough to react efficiently, while minimizing side reactions like maleimide hydrolysis and reaction with amines, which become more prevalent at pH > 7.5.[3][6][7]

-

Buffer Selection : Buffers such as PBS, Tris, and HEPES at a pH of 7.0-7.5 are commonly used.[8] It is crucial to use buffers that do not contain extraneous thiol compounds (e.g., DTT), unless used intentionally for disulfide reduction and subsequently removed.[8] Solutions should be degassed by vacuum or by bubbling with an inert gas (e.g., argon, nitrogen) to prevent the oxygen-sensitive re-oxidation of thiols into disulfide bonds.[9]

-

Molar Ratio : An excess of the maleimide reagent is typically used to drive the reaction towards completion. For protein labeling, a 10 to 20-fold molar excess of the maleimide dye or linker is a common starting point.[8][10] However, this ratio should be optimized for each specific biomolecule and application to balance efficiency with the risk of non-specific modification.[10]

-

Temperature and Incubation Time : The reaction can proceed effectively at room temperature for 2 hours or overnight at 4°C.[3] Lower temperatures may be preferred for sensitive proteins, though this will require a longer incubation period.

Stability, Side Reactions, and Mitigation Strategies

While the thiol-maleimide reaction is robust, the stability of the resulting succinimidyl thioether linkage and the potential for side reactions are critical considerations, especially for therapeutics intended for in vivo use.[11][12]

Thioether Bond Instability: The Retro-Michael Reaction

The thioether bond formed is susceptible to a retro-Michael reaction, where the bond reverses, reforming the original thiol and maleimide.[3][7] In a thiol-rich environment, such as in human plasma which contains high concentrations of glutathione, this can lead to "thiol exchange," where the conjugated payload is transferred from the target biomolecule to another thiol-containing molecule.[4][6] This can compromise the efficacy of a therapeutic and lead to off-target toxicity.[11][13]

Maleimide Ring Hydrolysis

The maleimide ring itself is susceptible to hydrolysis, which increases at pH values above 7.5.[3][7] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[3] Therefore, it is essential to use freshly prepared maleimide solutions and maintain the optimal pH during conjugation.[3]

Post-Conjugation Stabilization

Paradoxically, after the thioether bond has formed, hydrolysis of the succinimide ring in the conjugate is beneficial. The resulting ring-opened product is significantly more stable and resistant to the retro-Michael reaction.[7][11][13] This stabilization can be achieved by incubating the conjugate at a slightly elevated pH (e.g., 8.5-9.0) post-conjugation or by designing maleimide reagents with electron-withdrawing groups that accelerate spontaneous hydrolysis under physiological conditions.[6][13]

Other Side Reactions

-

Reaction with Amines : At pH values above 7.5, maleimides can lose their chemoselectivity and begin to react with primary amines, such as the ε-amino group of lysine residues.[6]

-

Thiazine Rearrangement : When conjugating a molecule to a peptide or protein with an N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[5][6][14] This can be desirable for enhancing stability but results in a different final product structure.[14]

Caption: Key stability and instability pathways for maleimide conjugates.

Quantitative Data Summary

The efficiency and outcome of maleimide conjugation are influenced by multiple factors. The tables below summarize key quantitative data from cited literature.

Table 1: Reaction Conditions and Conjugation Efficiency

| Biomolecule | Maleimide:Thiol Molar Ratio | pH | Temperature | Time | Conjugation Efficiency |

| cRGDfK Peptide | 2:1 | 7.0 (HEPES) | Room Temp | 30 min | 84 ± 4%[15][16] |

| 11A4 Nanobody | 5:1 | 7.4 (PBS) | Room Temp | 2 hours | 58 ± 12%[15] |

| General Protein | 10:1 to 20:1 | 7.0 - 7.5 | Room Temp or 4°C | 2 hours to Overnight | Varies (Optimization Recommended)[8] |

Table 2: Comparative Stability of Sulfhydryl-Reactive Groups

| Reactive Group | Linkage Type | Stability Characteristics |

| Maleimide | Thioether | Prone to retro-Michael reaction (thiol exchange) under physiological conditions; can be stabilized by post-conjugation hydrolysis.[12] |

| Haloacetamide (e.g., Iodoacetamide) | Thioether | Forms a highly stable, irreversible thioether bond; less susceptible to reversal than maleimides, but reaction is often slower.[7] |

| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols; useful for applications requiring a cleavable linker.[12] |

| Vinyl Sulfone | Thioether | Forms a very stable, irreversible thioether bond; generally slower reaction kinetics compared to maleimides. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds, which do not react with maleimides.[9][15]

-

Protein Preparation : Dissolve the protein (e.g., an IgG antibody) in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.[3][15]

-

Reducing Agent : Prepare a fresh stock solution of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Add a 10 to 100-fold molar excess of TCEP to the protein solution.[8][17]

-

Incubation : Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-60 minutes at room temperature.[3][6]

Note: If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete for the reaction.[18]

Protocol 2: Maleimide-Thiol Conjugation

-

Maleimide Preparation : Immediately before use, dissolve the maleimide-activated reagent in a suitable dry, biocompatible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]

-

Conjugation Reaction : Add a 10 to 20-fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[3]

-

Incubation : Flush the vial with an inert gas, seal, and protect from light (especially if using a fluorescent maleimide).[3] Incubate for 2 hours at room temperature or overnight at 4°C.[3]

-

Purification : Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (gel filtration), dialysis, or HPLC.[3]

-

Characterization (Optional but Recommended) : Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its Amax). The number of free thiols before and after conjugation can also be quantified using Ellman's reagent to determine efficiency.[19]

-

Storage : For long-term storage, stabilizers like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%) can be added. Storing at -20°C with 50% glycerol can extend shelf life.[8]

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent and impactful application of maleimide chemistry is in the construction of Antibody-Drug Conjugates (ADCs).[3] ADCs are a class of targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, which in turn recognizes a tumor-specific antigen.[2][3] This strategy allows for the selective delivery of the drug to cancer cells, minimizing damage to healthy tissues.[]

The thiol-maleimide reaction is frequently used to attach the drug payload to the antibody.[3] This is often achieved by partially reducing the antibody's native interchain disulfide bonds or by genetically engineering cysteine residues at specific sites on the antibody backbone.[3][20] These engineered thiols can then be selectively targeted by a maleimide-functionalized drug-linker, resulting in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for the therapeutic's safety and efficacy.[3]

Caption: Conceptual pathway of an ADC for targeted cancer therapy.

Conclusion

Maleimide chemistry represents a powerful and versatile tool for bioconjugation.[] Its high selectivity for thiols under mild conditions makes it an invaluable method for the precise modification of proteins, peptides, and other biomolecules.[2][3] A thorough understanding of the reaction mechanism, the influence of key parameters, and the nature of potential side reactions is essential for its successful implementation.[3] While the stability of the initial thioether adduct can be a concern for in vivo applications, strategies such as post-conjugation hydrolysis can be employed to create robust, stable linkages.[11][13] By leveraging well-defined protocols and carefully controlling the reaction environment, researchers can continue to use maleimide chemistry to create innovative bioconjugates for a wide range of applications, from fundamental research to the development of next-generation targeted therapeutics.[3]

References

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 16. researchgate.net [researchgate.net]

- 17. biotium.com [biotium.com]

- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N-(3-Fluoranthenyl)maleimide for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe valued for its unique photophysical properties, particularly its long fluorescence lifetime. This characteristic makes it an exceptional tool for studying the dynamic processes of biopolymers through techniques like fluorescence polarization and anisotropy.[1][2][3] The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues, forming a stable covalent thioether bond under mild physiological conditions. This specificity allows for targeted labeling of proteins, peptides, and other thiol-containing biomolecules.

Unlike the commonly abbreviated "FAM" for fluorescein, N-(3-Fluoranthenyl)maleimide possesses distinct spectral properties, absorbing in the ultraviolet range. Its significant fluorescence lifetime of approximately 20 nanoseconds provides a large temporal window for measuring changes in molecular motion, making it ideal for investigating protein-protein interactions, conformational changes, and ligand binding events.[1][2][3]

Physicochemical and Spectroscopic Properties

The utility of N-(3-Fluoranthenyl)maleimide as a fluorescent probe is defined by its specific spectroscopic characteristics. While the quantum yield is highly dependent on the local environment and solvent polarity, a general understanding of its properties is crucial for experimental design.

| Parameter | Value / Characteristic | Source |

| Molecular Formula | C₂₀H₁₁NO₂ | [2] |

| Molecular Weight | 297.31 g/mol | [2] |

| Reactive Group | Maleimide | [1][2] |

| Target Functional Group | Sulfhydryl (-SH) on Cysteine Residues | General Maleimide Chemistry |

| Excitation Maximum (λex) | ~370 nm | [1][2][3] |

| Emission Maximum (λem) | Not explicitly reported; expected in the blue region (~400-450 nm) | Inferred from similar polycyclic aromatic hydrocarbon maleimides |

| Fluorescence Lifetime (τ) | ~20 ns | [1][2][3] |

| Quantum Yield (Φ) | Not explicitly reported; highly solvent and environment dependent | General property of maleimide dyes[4] |

Key Applications

The long fluorescence lifetime of N-(3-Fluoranthenyl)maleimide makes it particularly suitable for applications where changes in molecular mobility are investigated.

-

Fluorescence Polarization/Anisotropy: The 20 ns lifetime allows for the sensitive detection of changes in the rotational correlation time of labeled molecules. This is ideal for studying:

-

Protein-protein or protein-nucleic acid interactions.

-

Ligand binding assays.

-

Conformational changes in proteins.

-

-

Time-Resolved Fluorescence: The long decay time provides a robust signal for time-resolved measurements, enabling the study of dynamic molecular processes.[1][2][3]

-

FRET Donor: With its UV excitation, it can potentially serve as a donor in Fluorescence Resonance Energy Transfer (FRET) pairs with suitable acceptor dyes that absorb in the blue-violet region.

A notable application was demonstrated in the study of fibronectin, where N-(3-Fluoranthenyl)maleimide was used to determine the interaction between the cell-binding and extracellular matrix-binding domains via fluorescence depolarization.[1][2][3]

Experimental Protocols

The following are generalized protocols for labeling proteins with N-(3-Fluoranthenyl)maleimide. Optimization may be required for specific proteins and applications.

Protocol 1: Cysteine-Specific Protein Labeling

This protocol outlines the standard procedure for labeling a purified protein with available cysteine residues.

1. Materials and Reagents:

-

Purified protein with at least one accessible cysteine residue.

-

N-(3-Fluoranthenyl)maleimide.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Labeling Buffer: 10-100 mM Tris, HEPES, or phosphate buffer, pH 7.0-7.5. Avoid thiol-containing reagents like DTT or β-mercaptoethanol in the final labeling step.

-

(Optional) Reducing Agent: 10 mM TCEP-HCl (tris(2-carboxyethyl)phosphine).

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system (10K MWCO for standard IgG).

2. Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed Labeling Buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.

-

Note: If using DTT as a reducing agent, it must be completely removed by dialysis or desalting column before adding the maleimide dye.

-

-

Dye Preparation:

-

Allow the vial of N-(3-Fluoranthenyl)maleimide to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh.

-

-

Labeling Reaction:

-

While gently stirring the protein solution, add the N-(3-Fluoranthenyl)maleimide stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.

-

Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

-

The first colored band to elute from the column is the fluorescently labeled protein.

-

Alternatively, perform extensive dialysis against the storage buffer.

-

3. Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per protein) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~340 nm (the approximate absorbance maximum for pyrene/fluoranthene derivatives). A precise extinction coefficient for N-(3-Fluoranthenyl)maleimide is required for an accurate calculation.

Visual Workflow for Protein Labeling

Caption: Workflow for labeling proteins with N-(3-Fluoranthenyl)maleimide.

Logical Relationship of Maleimide Reaction

The core of the labeling process is the highly specific chemical reaction between the maleimide group of the dye and the thiol group of a cysteine residue.

References

Application Notes and Protocols for Protein Modification with N-(3-Fluoranthenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Fluoranthenyl)maleimide (FAM) is a thiol-reactive fluorescent probe used for the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups. The maleimide moiety reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This specific interaction allows for the targeted labeling of proteins at cysteine residues, which are often strategically located in active sites, protein-protein interaction domains, or regions undergoing conformational changes. FAM's fluorescent properties, including a maximum excitation wavelength of approximately 370 nm and a fluorescence lifetime of around 20 nanoseconds, make it a valuable tool for studying protein structure, function, and dynamics.[1][2] Applications include monitoring protein conformational changes, studying protein-protein interactions through fluorescence resonance energy transfer (FRET), and tracking the localization of proteins within cellular compartments.

Physicochemical Properties and Spectral Data

A summary of the key properties of N-(3-Fluoranthenyl)maleimide is provided below. This information is crucial for designing and interpreting protein modification experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₁NO₂ | [1] |

| Molecular Weight | 297.31 g/mol | [1] |

| Excitation Maximum (λex) | ~370 nm | [1][2] |

| Fluorescence Lifetime (τ) | ~20 ns | [1][2] |

Note on Molar Extinction Coefficient: Despite a comprehensive search, a definitive molar extinction coefficient for N-(3-Fluoranthenyl)maleimide could not be located in the available literature. This value is essential for the precise calculation of the degree of labeling. It is recommended that users experimentally determine the molar extinction coefficient for their specific batch of FAM in the desired solvent system for accurate quantitative analysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with N-(3-Fluoranthenyl)maleimide

This protocol provides a general guideline for the covalent labeling of a protein with FAM. Optimization of reaction conditions may be necessary for specific proteins and applications.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

N-(3-Fluoranthenyl)maleimide (FAM)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of FAM, for example, by using a desalting column.

-

-

FAM Stock Solution Preparation:

-

Immediately before use, dissolve FAM in anhydrous DMF or DMSO to a final concentration of 10 mM. Vortex to ensure complete dissolution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the FAM stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time and temperature may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the initial amount of FAM. Incubate for 15-30 minutes.

-

-

Purification of the Labeled Protein:

-

Remove unreacted FAM and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~370 nm (for FAM).

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which represents the average number of FAM molecules conjugated to each protein molecule, is calculated using the following formula:

DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye )

Where:

-

A_max is the absorbance of the conjugate at the maximum absorption wavelength of FAM (~370 nm).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of FAM at its A_max.

-

CF is a correction factor to account for the absorbance of the dye at 280 nm (CF = A_280 of dye / A_max of dye).

-

-

Protocol 2: Monitoring Protein Conformational Changes

FAM's fluorescence is often sensitive to its local environment. Changes in protein conformation can alter the polarity and accessibility of the attached dye, leading to changes in fluorescence intensity, emission wavelength, or fluorescence lifetime.

Experimental Workflow:

-

Label the protein of interest with FAM at a specific cysteine residue as described in Protocol 1.

-

Induce a conformational change in the protein (e.g., by ligand binding, change in pH, or temperature).

-

Monitor the fluorescence properties of the FAM-labeled protein using a spectrofluorometer or a fluorescence lifetime instrument.

-

Compare the fluorescence spectra or lifetime of the protein in its different conformational states. An increase or decrease in fluorescence intensity or a shift in the emission maximum can indicate a change in the environment of the FAM probe, reflecting a conformational change in the protein.

Visualizations

The following diagrams illustrate the experimental workflow for protein modification and a conceptual signaling pathway that can be studied using FAM-labeled proteins.

Caption: Workflow for labeling a protein with N-(3-Fluoranthenyl)maleimide.

Caption: Conceptual workflow for a kinase activity assay using a FAM-labeled substrate.

Applications in Research

While specific examples detailing the use of N-(3-Fluoranthenyl)maleimide in complex signaling pathway studies are not extensively documented in readily available literature, its properties make it suitable for a range of applications in cell biology and drug discovery.

1. Studying Protein-Protein Interactions (PPIs) via FRET:

FAM can be used as a FRET donor in combination with a suitable acceptor fluorophore. By labeling two interacting proteins with the donor and acceptor, respectively, the proximity of the two proteins upon interaction can be detected by measuring the energy transfer from FAM to the acceptor. This can be used to screen for inhibitors or activators of PPIs.

2. Monitoring Enzyme Kinetics:

If an enzyme's activity is associated with a conformational change in the enzyme itself or its substrate, FAM can be used to monitor the reaction in real-time. By labeling a strategic cysteine residue, the change in fluorescence upon substrate binding or product release can provide kinetic information about the enzyme.

3. High-Throughput Screening (HTS):

The fluorescence-based readout provided by FAM labeling is amenable to HTS formats. Assays can be designed to screen for compounds that modulate protein conformation, enzyme activity, or PPIs by detecting changes in FAM fluorescence.

Conclusion

N-(3-Fluoranthenyl)maleimide is a versatile fluorescent probe for the specific labeling of cysteine residues in proteins. Its unique spectral properties provide a powerful tool for investigating various aspects of protein science. While the lack of a readily available molar extinction coefficient presents a challenge for precise quantification, experimental determination of this value can enable detailed and accurate studies. The protocols and conceptual applications provided here serve as a guide for researchers to design and implement experiments using FAM for protein modification and analysis.

References

Applications of N-(3-Fluoranthenyl)maleimide in Cell Biology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Fluoranthenyl)maleimide is a thiol-reactive fluorescent probe that enables the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, primarily cysteine residues.[1][2][3][4] This reagent is valuable for investigating protein structure, function, interactions, and localization within cellular systems.[3][5] The fluoranthene moiety provides a fluorescent signal with a significant Stokes shift, making it a useful tool for various applications in cell biology, including fluorescence microscopy, flow cytometry, and proteomics.[6][] This document provides detailed application notes and experimental protocols for the use of N-(3-Fluoranthenyl)maleimide in cell biology research.

Principle of Reaction

The maleimide group of N-(3-Fluoranthenyl)maleimide reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction. This reaction forms a stable thioether bond, covalently attaching the fluoranthenyl fluorophore to the protein of interest. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic and the amine groups of lysine residues are protonated and less reactive, ensuring specific labeling of cysteines.[2]

Reaction of N-(3-Fluoranthenyl)maleimide with a Cysteine Residue

References

- 1. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. webofproceedings.org [webofproceedings.org]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols for Thiol Detection using N-(3-Fluoranthenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction